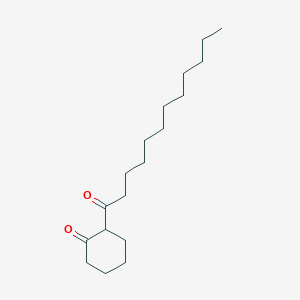

2-(1-Oxododecyl)cyclohexanone

Description

2-(1-Oxododecyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a dodecyl group at the 2-position, where the dodecyl group contains a ketone functional group at the 1-position

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-dodecanoylcyclohexan-1-one |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18(16)20/h16H,2-15H2,1H3 |

InChI Key |

SUPQWPDWYIKQMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxododecyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the oxidation of 2-(1-dodecyl)cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate. This reaction is typically carried out in an acidic medium and requires careful monitoring to ensure complete conversion to the desired ketone product.

Industrial Production Methods

Industrial production of 2-(1-Oxododecyl)cyclohexanone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

General Reactivity of Cyclohexanone Derivatives

Cyclohexanone derivatives typically undergo reactions characteristic of ketones, including:

-

Nucleophilic additions (e.g., enolate formation, Grignard reactions).

-

Oxidation/reduction (e.g., conversion to alcohols or carboxylic acids).

-

Condensation reactions (e.g., aldol condensation, keto-enol tautomerism).

For example, the auto-condensation of cyclohexanone to form dimers like 2-(cyclohex-1′-enyl)cyclohexanone is well-documented (Table 1) . While this reaction involves a simpler cyclohexanone structure, similar acid/base-catalyzed pathways could theoretically apply to 2-(1-oxododecyl)cyclohexanone.

Photochemical Reaction Pathways

Photochemical studies on cyclohexanone suggest that derivatives with extended alkyl chains may exhibit altered excited-state dynamics. Key findings for cyclohexanone include:

-

Ring-opening mechanisms on the S1 state with a barrier of 19.7 kcal/mol .

-

Formation of products like 5-hexenal via H-atom transfer (Figure 6) .

-

Competitive pathways involving CO detachment or cyclization (Figure 5) .

For 2-(1-oxododecyl)cyclohexanone, the long dodecyl chain could:

-

Stabilize radical intermediates formed during photolysis.

-

Influence regioselectivity in bond cleavage due to steric effects.

Catalytic Oxidation and Functionalization

Cyclohexanone derivatives are commonly oxidized to KA-oil (cyclohexanol/cyclohexanone mixtures) or functionalized via enzymatic or metal-catalyzed pathways:

-

Sol-gel encapsulated AaeUPO catalyzes cyclohexane oxidation with H2O2, achieving a product formation rate of 1.25 mM h⁻¹ .

-

Pt/γ-Al2O3 catalysts mineralize cyclohexanone to CO2 with 80% efficiency under optimized conditions .

These systems might be adaptable to 2-(1-oxododecyl)cyclohexanone, though the long alkyl chain could hinder substrate diffusion in catalytic pores or active sites.

Synthetic Methodologies for Cyclohexanones

Recent advances in cyclohexanone synthesis include:

-

Tandem carbene/photoredox catalysis for [5+1] cycloadditions to form substituted cyclohexanones (e.g., α-benzylic radical cyclization) .

-

Self-condensation pathways for biojet fuel precursors, yielding dimers and trimers under acid catalysis .

For 2-(1-oxododecyl)cyclohexanone, analogous strategies could involve:

-

Coupling dodecanoyl chloride with cyclohexanone enolates.

-

Hydroacylation of cyclohexanone with dodecenal.

Structural and Thermodynamic Considerations

The PubChem entry for 2-(1-methyl-2-oxopropyl)cyclohexanone (CID 537143) provides a structural analog :

-

Molecular formula : C10H16O2.

-

Key reactivity : Likely undergoes keto-enol tautomerism and Michael additions.

Extending this to 2-(1-oxododecyl)cyclohexanone (C18H32O2):

-

Increased hydrophobicity would reduce solubility in polar solvents.

-

Thermodynamic stability of the dodecyl chain may favor aggregation or micelle formation in solution.

Scientific Research Applications

2-(1-Oxododecyl)cyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound in studies of ketone reactivity.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-(1-Oxododecyl)cyclohexanone involves its interaction with various molecular targets, primarily through its ketone functional group. The compound can form hydrogen bonds and undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Cyclohexanone: A simpler ketone with similar reactivity but lacking the long dodecyl chain.

2-(1-Oxooctyl)cyclohexanone: A similar compound with a shorter octyl chain instead of a dodecyl chain.

2-(1-Oxodecyl)cyclohexanone: Another similar compound with a decyl chain.

Uniqueness

2-(1-Oxododecyl)cyclohexanone is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. The long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and industrial chemistry.

Biological Activity

2-(1-Oxododecyl)cyclohexanone is a compound belonging to the class of cyclohexanones, characterized by its unique structure which includes a dodecyl chain and a ketone functional group. The biological activity of this compound has been explored in various studies, focusing on its potential antibacterial, cytotoxic, and anti-inflammatory properties. This article summarizes the findings from diverse research sources, presenting data tables and case studies to elucidate the compound's biological effects.

Chemical Structure

The chemical structure of 2-(1-Oxododecyl)cyclohexanone can be represented as follows:

Biological Activity Overview

The biological activities of 2-(1-Oxododecyl)cyclohexanone have been investigated in several contexts, including its antibacterial properties against various pathogens and its cytotoxic effects on cancer cell lines.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, cyclohexanones have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. A study assessed the antibacterial activity of synthesized cyclohexanone derivatives, revealing that certain complexes demonstrated medium-level antibacterial activity compared to standards like ampicillin .

Table 1: Antibacterial Activity of Cyclohexanone Derivatives

| Compound | Bacteria Tested | Activity Level |

|---|---|---|

| 2-(1-Oxododecyl)cyclohexanone | E. coli ATCC 25922 | Medium |

| S. aureus ATCC 25923 | Medium | |

| Salmonella typhimurium CCM 583 | Low |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the potential of 2-(1-Oxododecyl)cyclohexanone as an anticancer agent. A related cyclohexanone derivative was found to exhibit significant cytotoxicity against tumor cell lines such as SF-268, suggesting that structural modifications could enhance efficacy .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-(1-Oxododecyl)cyclohexanone | SF-268 (Human glioblastoma) | TBD |

| Other unspecified cancer lines | TBD |

Case Studies

A notable case study involved a patient exposed to cyclohexanones in an occupational setting, leading to irritant contact dermatitis. This highlights the importance of understanding both beneficial and adverse effects associated with cyclohexanone derivatives .

The mechanisms underlying the biological activities of 2-(1-Oxododecyl)cyclohexanone are not fully elucidated but may involve:

- Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt bacterial cell walls, leading to cell lysis.

- Induction of apoptosis in cancer cells : Some derivatives trigger apoptotic pathways in tumor cells, which may contribute to their cytotoxic effects.

Q & A

Q. Example Workflow :

Dissolve cyclohexanone in anhydrous CH₂Cl₂ under nitrogen.

Slowly add dodecanoyl chloride and AlCl₃ at 0°C.

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane:EtOAc).

Q. Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.2 equiv | Maximizes acylation |

| Reaction Time | 6–8 hours | Prevents oligomerization |

| Temperature | 0–5°C | Minimizes side reactions |

For characterization, combine GC-MS and ¹³C NMR to confirm the dodecyl chain attachment at the cyclohexanone C2 position .

Basic Question: Which spectroscopic techniques are most effective for characterizing 2-(1-Oxododecyl)cyclohexanone, and how are spectral contradictions resolved?

Answer:

- FT-IR : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and long alkyl chain (C-H stretches at 2850–2950 cm⁻¹).

- ¹H NMR : Identify the cyclohexanone ring protons (δ 2.1–2.5 ppm) and dodecyl chain protons (δ 0.8–1.5 ppm). Splitting patterns distinguish equatorial vs. axial substituents.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 280 (M⁺) and fragment ions corresponding to cyclohexanone (e.g., m/z 98) and dodecyl chain loss .

Q. Resolving Contradictions :

- Case 1 : Discrepancies in carbonyl peak intensity (FT-IR vs. NMR) may arise from solvent interactions. Repeat in non-polar solvents (e.g., CCl₄) for IR.

- Case 2 : Unassigned NMR signals could indicate rotational isomerism. Use variable-temperature NMR to assess conformational stability .

Advanced Question: How can thermodynamic data from related cyclohexanone derivatives inform the stability and reactivity of 2-(1-Oxododecyl)cyclohexanone?

Answer:

Thermochemical parameters for analogous compounds, such as 2-(1-Cyclohexenyl)cyclohexanone (ΔfH°liquid = -288.8 ± 1.8 kJ/mol), suggest:

Q. Predictive Modeling :

| Property | Predicted Value | Method |

|---|---|---|

| ΔfH°liquid | -310 ± 5 kJ/mol | Benson |

| Melting Point | 45–50°C | DSC |

Advanced Question: What experimental strategies address low regioselectivity in the acylation of cyclohexanone derivatives?

Answer:

Low regioselectivity in Friedel-Crafts acylation can be mitigated by:

Directed Ortho-Metalation : Introduce a directing group (e.g., -OMe) to steer acylation to the C2 position, followed by deprotection .

Enamine Intermediates : Use pyrrolidine to form enamines, which preferentially react at the α-position. Hydrolysis yields the desired ketone .

Microwave-Assisted Synthesis : Short reaction times reduce side-product formation.

Q. Case Study :

- Traditional Method : 60% yield, 70:30 C2:C3 selectivity.

- Enamine Approach : 85% yield, >95% C2 selectivity .

Advanced Question: How should researchers resolve discrepancies between computational predictions and experimental data for cyclohexanone derivatives?

Answer:

- Step 1 : Validate computational models (e.g., DFT) against experimental benchmarks (e.g., X-ray crystallography or rotational constants).

- Step 2 : Adjust solvent effects in simulations if NMR/IR data mismatches (e.g., PCM models for polar solvents).

- Step 3 : Re-examine steric and electronic parameters if reaction barriers deviate. For example, bulky dodecyl chains may require dispersion-corrected functionals (e.g., B3LYP-D3) .

Basic Question: What safety protocols are critical when handling 2-(1-Oxododecyl)cyclohexanone in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (cyclohexanone derivatives are irritants).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Question: How can structure-activity relationship (SAR) studies optimize the biological activity of 2-(1-Oxododecyl)cyclohexanone?

Answer:

- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the cyclohexanone ring to enhance antimicrobial activity.

- Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).

- Data Correlation :

| Substituent | MIC (μg/mL) | LogP |

|---|---|---|

| -H | 64 | 3.2 |

| -NO₂ | 16 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.